![molecular formula C12H10BrNO2S B1438245 2-{2-[(4-Bromophenyl)methyl]-1,3-thiazol-4-yl}acetic acid CAS No. 1053656-92-0](/img/structure/B1438245.png)
2-{2-[(4-Bromophenyl)methyl]-1,3-thiazol-4-yl}acetic acid
Overview
Description
“2-{2-[(4-Bromophenyl)methyl]-1,3-thiazol-4-yl}acetic acid” is a propionic acid derivative . It’s related to 4-Bromophenylacetic acid, which is a growth inhibitory substance .
Synthesis Analysis
The synthesis of similar compounds involves selective bromination of 2-methyl-2-phenylpropanoic acid in an aqueous medium . Another method involves condensing 4-bromobenzyl bromide with sodium cyanide in ethanol, followed by hydrolysis of the nitrile with sodium hydroxide .Molecular Structure Analysis
The molecular structure of similar compounds has been verified using elemental microanalysis, FTIR, and 1H NMR techniques . The structure of “this compound” would likely be determined using similar methods.Chemical Reactions Analysis
Related compounds, such as 4-Bromophenylacetic acid, undergo reactions like Fischer esterification when refluxed with methanol acidified with sulfuric acid . Further derivatives can be made by condensing the simple hydrazone with aldehydes .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds include an enthalpy of vaporization at boiling point (421.15K) of 36.363kjoule/mol and a density at 25°C of 1.4212g/ml .Scientific Research Applications
Antimicrobial Activity
2-{2-[(4-Bromophenyl)methyl]-1,3-thiazol-4-yl}acetic acid derivatives show promising results in antimicrobial activities. A study by Güzeldemirci and Küçükbasmacı (2010) reported the synthesis of 1,2,4-triazoles and 1,3,4-thiadiazoles starting from this compound, which exhibited significant antibacterial and antifungal activities, including against Mycobacterium tuberculosis (Güzeldemirci & Küçükbasmacı, 2010).
Antihypertensive Applications
Research by Abdel-Wahab et al. (2008) synthesized derivatives using a related compound, Methyl 2-(thiazol-2-ylcarbamoyl)acetate, which showed good antihypertensive α-blocking activity. This suggests potential applications in managing blood pressure (Abdel-Wahab et al., 2008).
Anticancer Potential
The compound also shows relevance in cancer research. Ravinaik et al. (2021) designed and synthesized derivatives starting from 2-(4-methylphenyl)acetic acid, exhibiting moderate to excellent anticancer activity against several cancer cell lines, suggesting its potential in developing cancer treatments (Ravinaik et al., 2021).
Photo-degradation Analysis
A study on the photo-degradation behavior of a pharmaceutical compound related to overactive bladder treatment, which includes a similar thiazole component, was conducted by Wu et al. (2007). They analyzed the degradation product and its structure, which is crucial for understanding the stability of pharmaceuticals under light exposure (Wu et al., 2007).
Luminescent Properties
Research by Grummt et al. (2007) on related compounds, such as [(5-methyl-2-pyridine-2'-yl-1,3-thiazole-4-yl)oxy]acetic acid, highlighted their luminescent properties. These compounds exhibit high fluorescence quantum yields, making them potential candidates for applications like metal sensing and laser dyes (Grummt et al., 2007).
Safety and Hazards
Future Directions
The future directions for “2-{2-[(4-Bromophenyl)methyl]-1,3-thiazol-4-yl}acetic acid” and similar compounds could involve further exploration of their diverse biological activities and potential therapeutic applications . This could lead to the development of new drugs that overcome current healthcare challenges.
Mechanism of Action
Target of Action
Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It can be inferred from similar compounds that it may interact with its targets, leading to changes in the biological activities mentioned above . For instance, indole derivatives have been found to inhibit influenza A and Coxsackie B4 virus .
Biochemical Pathways
Similar compounds such as indole derivatives have been found to affect various biological activities, suggesting that they may influence a range of biochemical pathways .
Result of Action
Similar compounds such as indole derivatives have been found to exhibit various biological activities, suggesting that they may have diverse molecular and cellular effects .
properties
IUPAC Name |
2-[2-[(4-bromophenyl)methyl]-1,3-thiazol-4-yl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO2S/c13-9-3-1-8(2-4-9)5-11-14-10(7-17-11)6-12(15)16/h1-4,7H,5-6H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMJCAGYWYSQRTQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=NC(=CS2)CC(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901240620 | |
Record name | 2-[(4-Bromophenyl)methyl]-4-thiazoleacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901240620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1053656-92-0 | |
Record name | 2-[(4-Bromophenyl)methyl]-4-thiazoleacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1053656-92-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[(4-Bromophenyl)methyl]-4-thiazoleacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901240620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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